molecular formula C21H25Cl2N3 B13803124 2-(4-Ethyl-1-piperazinyl)-4-phenylquinoline dihydrochloride CAS No. 72320-60-6

2-(4-Ethyl-1-piperazinyl)-4-phenylquinoline dihydrochloride

Cat. No.: B13803124
CAS No.: 72320-60-6
M. Wt: 390.3 g/mol
InChI Key: YEKLOAJGHZTNED-UHFFFAOYSA-N
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Description

2-(4-Ethylpiperazin-1-yl)-4-phenyl-quinoline dihydrochloride is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a quinoline ring substituted with a phenyl group and a piperazine ring substituted with an ethyl group. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-ethylpiperazin-1-yl)-4-phenyl-quinoline dihydrochloride typically involves multiple steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts . Another approach involves the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions . These reactions are often carried out under controlled temperatures and in the presence of specific catalysts to ensure high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The use of high-throughput screening and optimization techniques can help in scaling up the production while maintaining the quality and consistency of the compound.

Chemical Reactions Analysis

Types of Reactions

2-(4-Ethylpiperazin-1-yl)-4-phenyl-quinoline dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reactions are typically carried out under controlled temperatures and pressures to ensure the desired products are formed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated compounds.

Mechanism of Action

The mechanism of action of 2-(4-ethylpiperazin-1-yl)-4-phenyl-quinoline dihydrochloride involves its interaction with specific molecular targets and pathways. For instance, it may act on enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to 2-(4-ethylpiperazin-1-yl)-4-phenyl-quinoline dihydrochloride include:

Uniqueness

What sets 2-(4-ethylpiperazin-1-yl)-4-phenyl-quinoline dihydrochloride apart is its unique combination of a quinoline ring with a phenyl group and a piperazine ring with an ethyl group. This unique structure imparts specific chemical properties and biological activities that make it valuable in various research and industrial applications.

Properties

CAS No.

72320-60-6

Molecular Formula

C21H25Cl2N3

Molecular Weight

390.3 g/mol

IUPAC Name

2-(4-ethylpiperazin-1-yl)-4-phenylquinoline;dihydrochloride

InChI

InChI=1S/C21H23N3.2ClH/c1-2-23-12-14-24(15-13-23)21-16-19(17-8-4-3-5-9-17)18-10-6-7-11-20(18)22-21;;/h3-11,16H,2,12-15H2,1H3;2*1H

InChI Key

YEKLOAJGHZTNED-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NC3=CC=CC=C3C(=C2)C4=CC=CC=C4.Cl.Cl

Related CAS

72320-59-3 (Parent)

Origin of Product

United States

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